molecular formula C20H23NO B11042513 Phenyl[2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]methanone

Phenyl[2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]methanone

Cat. No.: B11042513
M. Wt: 293.4 g/mol
InChI Key: NFUZZJXXGLWXOA-UHFFFAOYSA-N
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Description

Phenyl[2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]methanone is an organic compound characterized by a complex structure that includes a phenyl group attached to a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The tetramethyl substitution is introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

The final step involves the Friedel-Crafts acylation reaction, where the phenyl group is introduced. This reaction is typically carried out using phenyl chloride and aluminum chloride as the catalyst, resulting in the formation of the desired methanone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Skraup synthesis and automated systems for the alkylation and acylation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl[2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methanol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with groups like nitro, sulfonyl, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Phenyl[2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Phenyl[2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in the development of new medications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl[2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]methanone involves its interaction with various molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Phenyl[2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]methanone can be compared with other quinoline derivatives such as:

    2-Phenylquinoline: Lacks the tetramethyl substitution, resulting in different chemical properties and reactivity.

    4-Methylquinoline: Similar core structure but with fewer methyl groups, affecting its steric and electronic properties.

    Quinoline N-oxide: An oxidized form of quinoline with different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

phenyl-(2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl)methanone

InChI

InChI=1S/C20H23NO/c1-14-10-11-17-15(2)13-20(3,4)21(18(17)12-14)19(22)16-8-6-5-7-9-16/h5-12,15H,13H2,1-4H3

InChI Key

NFUZZJXXGLWXOA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2)C)C(=O)C3=CC=CC=C3)(C)C

Origin of Product

United States

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